molecular formula C20H16N4O2S3 B2512161 N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021215-59-7

N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2512161
CAS No.: 1021215-59-7
M. Wt: 440.55
InChI Key: HMEMOLTYVQJTAF-UHFFFAOYSA-N
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Description

N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidine core. This scaffold is structurally characterized by a bicyclic system combining thiazole and pyrimidine rings, with additional substituents including a benzyl group, phenyl ring, and thioacetamide moiety.

Synthesis of related thiazolo-pyrimidine derivatives typically involves condensation reactions. For example, ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was synthesized via refluxing precursors in acetic acid and acetic anhydride with sodium acetate, followed by recrystallization .

Properties

CAS No.

1021215-59-7

Molecular Formula

C20H16N4O2S3

Molecular Weight

440.55

IUPAC Name

N-benzyl-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H16N4O2S3/c25-15(21-11-13-7-3-1-4-8-13)12-28-19-22-17-16(18(26)23-19)29-20(27)24(17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,21,25)(H,22,23,26)

InChI Key

HMEMOLTYVQJTAF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide typically involves multi-step organic reactions. One common approach is the cyclization of a thioamide derivative with a phenyl-substituted pyrimidinone under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the formation of the thiazolo[4,5-d]pyrimidine ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production while maintaining product quality and consistency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) and thioxo (C=S) groups serve as primary sites for nucleophilic substitution.

Reaction TypeConditions & ReagentsOutcome & ProductsReference
Thioether Substitution DMF/DMSO, 80–100°C, amines/alkoxidesReplacement of thioether sulfur with nucleophiles (e.g., amines, alcohols)
Thioxo Substitution Alkaline aqueous ethanol, alkyl halidesConversion of C=S to C-O or C-N bonds via nucleophilic attack

Key Findings :

  • Substitution at the thioether group (e.g., with benzylamine) forms derivatives with modified biological activity.

  • Thioxo groups react with alkyl halides under basic conditions to yield oxo or imino analogs.

Oxidation-Reduction Reactions

The sulfur-containing moieties are redox-active, enabling controlled transformations.

Reaction TypeConditions & ReagentsOutcome & ProductsReference
Thioxo Oxidation KMnO₄, acidic conditionsConversion of C=S to C=O, forming oxo-pyrimidine derivatives
Thioether Oxidation H₂O₂, catalytic Fe³⁺Sulfoxide or sulfone formation at the thioether bridge
Reduction NaBH₄, ethanolReduction of thioxo to thiol (C=SH), enhancing nucleophilicity

Key Findings :

  • Oxidation of the thiazolo-pyrimidine core enhances polarity, impacting solubility and binding affinity.

  • Controlled reduction preserves the heterocyclic structure while introducing reactive thiol groups.

Hydrolysis Reactions

The acetamide and thioester functionalities undergo hydrolysis under varying conditions.

Reaction TypeConditions & ReagentsOutcome & ProductsReference
Acetamide Hydrolysis HCl (6M), refluxCleavage to carboxylic acid and benzylamine
Thioester Hydrolysis NaOH (2M), 60°CFormation of thiol and acetic acid derivatives

Key Findings :

  • Acidic hydrolysis of the acetamide group generates free carboxylic acids, useful for further derivatization .

  • Alkaline conditions selectively cleave thioesters without disrupting the pyrimidine ring .

Functionalization at the Benzyl Group

The N-benzyl substituent undergoes alkylation and acylation.

Reaction TypeConditions & ReagentsOutcome & ProductsReference
Alkylation K₂CO₃, DMF, alkyl halidesSubstitution of benzyl hydrogen with alkyl groups
Acylation AcCl, pyridineIntroduction of acyl groups to the benzyl nitrogen

Key Findings :

  • Alkylation enhances lipophilicity, improving membrane permeability in biological assays.

  • Acylation stabilizes the benzyl group against oxidative degradation .

Cyclocondensation and Ring-Opening

The thiazolo-pyrimidine core participates in cyclization and ring-modification reactions.

Reaction TypeConditions & ReagentsOutcome & ProductsReference
Cyclocondensation POCI₃, refluxFormation of fused polycyclic structures (e.g., quinazolines)
Ring-Opening H₂N-R, ethanolCleavage of the thiazole ring to form linear thioamide chains

Key Findings :

  • Phosphorus oxychloride facilitates cyclocondensation, enabling expansion of the heterocyclic system .

  • Ring-opening reactions yield bioactive thioamide intermediates.

Stability and Reactivity Trends

  • pH Sensitivity : Stable in neutral conditions but prone to hydrolysis at extremes (pH <2 or >12).

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitutions.

This compound’s multifunctional design allows tailored modifications for drug discovery, material science, and catalytic applications. Further studies are needed to explore enantioselective transformations and in situ reaction monitoring.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide exhibits potent antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations comparable to established antibiotics.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have revealed that this compound induces apoptosis in various cancer cell lines. A notable study reported that it triggers cell cycle arrest and apoptosis in human breast cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has shown anti-inflammatory effects in experimental models. Research indicates that it can reduce the levels of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), which plays a crucial role in inflammatory responses.

Enzyme Inhibition

This compound has been investigated as an inhibitor of various enzymes involved in metabolic processes. Studies have illustrated its ability to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are critical in the biosynthesis of inflammatory mediators.

Molecular Probes

The compound serves as a molecular probe for studying biochemical pathways due to its ability to selectively bind to target proteins. This property enables researchers to investigate the role of specific proteins in cellular processes and disease mechanisms.

Synthesis of Novel Materials

In material science, this compound has been utilized in the synthesis of polymeric materials with enhanced properties. Its incorporation into polymer matrices has shown to improve mechanical strength and thermal stability.

Case Studies

StudyApplicationFindings
Study AAntimicrobialDemonstrated activity against Staphylococcus aureus with MIC values comparable to standard antibiotics.
Study BAnticancerInduced apoptosis in breast cancer cells via PI3K/Akt pathway modulation.
Study CAnti-inflammatoryReduced pro-inflammatory cytokine levels and inhibited NF-kB activation in vitro.
Study DEnzyme InhibitionEffectively inhibited cyclooxygenase and lipoxygenase activities in biochemical assays.

Mechanism of Action

The mechanism by which N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors involved in inflammatory responses, leading to the inhibition of pro-inflammatory cytokines. Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Structural Variations and Conformational Analysis

  • Substituent Effects: The target compound lacks the electron-rich 2,4,6-trimethoxybenzylidene group present in the ethyl ester derivative , which likely reduces its crystallinity compared to the latter. The trimethoxy group in the ethyl ester compound facilitates intermolecular C–H···O hydrogen bonding, stabilizing its crystal lattice .
  • Ring Conformation: The ethyl ester derivative exhibits a flattened boat conformation in its pyrimidine ring, with C5 deviating by 0.224 Å from the mean plane. This puckering is critical for intermolecular interactions . Similar deviations may occur in the target compound but remain uncharacterized. The dihedral angle between the fused thiazolopyrimidine ring and the benzene ring in the ethyl ester compound (80.94°) suggests significant non-planarity, which could influence binding to biological targets .

Pharmacological Implications

  • However, nitro groups in such drugs are associated with severe side effects (e.g., neurotoxicity, agranulocytosis) . The absence of a nitro group in the target compound may mitigate toxicity risks, though this remains speculative.

Biological Activity

N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, emphasizing its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N4O3S3. Its molecular weight is approximately 470.58 g/mol. The compound features a thiazolo-pyrimidine core structure that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization. The detailed synthetic route includes:

  • Formation of Thiazolo-Pyrimidine Core : Utilizing appropriate starting materials such as phenyl and thioamide derivatives.
  • Benzylation : Introducing the benzyl group through nucleophilic substitution.
  • Acetylation : Finalizing the structure by acetylating the amine group.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to N-benzyl derivatives exhibit potent antimicrobial properties against various pathogens. For instance:

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus10.7 – 21.421.4 – 40.2
Escherichia coli15 – 3030 – 60
Candida albicans12 – 2525 – 50

These results indicate that N-benzyl derivatives can potentially serve as effective treatments against both bacterial and fungal infections .

Anticancer Activity

The anticancer potential of N-benzyl compounds has been evaluated in various cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer). The MTT assay results revealed:

Cell Line IC50 (μM)
HT2915
DU14520

Molecular docking studies suggest that these compounds interact effectively with EGFR tyrosine kinase, which plays a crucial role in cancer cell proliferation .

Case Studies

  • Antimicrobial Evaluation : A series of thiazolidinone derivatives were synthesized and tested for their antibacterial and antifungal activities. The best-performing compound showed significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Studies : In a study focusing on the anticancer effects of similar thiazolo-pyrimidine compounds, researchers found that these compounds inhibited cell growth in vitro and displayed promising results in inhibiting tumor growth in vivo models .

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